molecular formula C11H12N2OS B1483742 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2097986-46-2

2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1483742
CAS No.: 2097986-46-2
M. Wt: 220.29 g/mol
InChI Key: YWDBEDDNWVXHNB-UHFFFAOYSA-N
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Description

2-(5-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at position 5 and a thiophene ring at position 2. This compound is structurally significant due to its combination of pyrazole (a nitrogen-rich heterocycle) and thiophene (a sulfur-containing aromatic system), which may confer unique electronic, solubility, or bioactivity properties.

Properties

IUPAC Name

2-(5-ethyl-3-thiophen-3-ylpyrazol-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-10-7-11(9-3-6-15-8-9)12-13(10)4-5-14/h3,5-8H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDBEDDNWVXHNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde is a synthetic organic compound belonging to the pyrazole derivatives class, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4SC_{11}H_{14}N_4S, with a molecular weight of approximately 234.32 g/mol. The compound features a pyrazole ring substituted at the 5-position with an ethyl group and a thiophene moiety at the 3-position, which significantly influences its chemical properties and biological activities.

Structural Features Table

Compound Name Structural Features Unique Aspects
This compoundPyrazole ring, ethyl group, thiopheneUnique combination may enhance biological activity

Synthesis Methods

The synthesis of this compound typically involves multi-step processes. A common method includes:

  • Formation of the Pyrazole Ring : Reacting ethyl hydrazine with thiophenecarboxaldehyde.
  • Introduction of the Ethyl Group : Alkylation with ethyl bromide.
  • Final Step : Reduction to yield acetaldehyde functionality.

Biological Activity

Research indicates that pyrazole derivatives exhibit a range of biological activities including:

  • Antimicrobial Properties : Some studies suggest that compounds similar to this compound possess antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Case Studies and Findings

Several studies have investigated the biological activities of pyrazole derivatives:

  • Antioxidant Activity : A study demonstrated that pyrazole compounds exhibited significant antioxidant properties by scavenging free radicals, thus protecting against oxidative stress .
  • Anticancer Potential : Research has shown that certain pyrazole derivatives can inhibit tumor growth in vitro, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit phosphodiesterase, which is relevant in treating erectile dysfunction and other conditions .

The exact mechanism of action for 2-(5-ethyl-3-(thiophen-3-y)-1H-pyrazol-1-yl)acetaldehyde is not fully elucidated; however, it is hypothesized that its interaction with specific molecular targets—such as enzymes or receptors—may lead to therapeutic effects. For instance, inhibition of COX enzymes could reduce inflammation and pain .

Comparative Analysis with Similar Compounds

Similar Compounds Structural Features Biological Activities
2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamideMethyl group instead of ethylVarying reactivity and activity profiles
5-EthylpyrazoleSimple ethyl-substituted pyrazoleLimited biological activity compared to more complex structures

Scientific Research Applications

Medicinal Chemistry

Biological Activities:
Research has indicated that pyrazole derivatives, including 2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde, exhibit a range of biological activities. These include:

  • Anti-inflammatory properties: Pyrazole derivatives are known for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Anticancer effects: Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also possess anticancer properties.
  • Antimicrobial activity: The presence of thiophene and pyrazole moieties can enhance the antimicrobial efficacy of the compound against various pathogens.

Mechanism of Action:
The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in these biological pathways, potentially leading to modulation of biochemical processes.

Organic Electronics

Role in Material Science:
Beyond medicinal applications, 2-(5-ethyl-3-(thiophen-3-y)-1H-pyrazol-1-yl)acetaldehyde has potential uses in organic electronics. Thiophene-containing compounds are known for their electrical properties and are integral in:

  • Organic semiconductors: The compound could be utilized in the fabrication of organic field-effect transistors (OFETs), which are essential components in flexible electronics.
  • Organic light-emitting diodes (OLEDs): Its unique electronic properties may contribute to advancements in OLED technology.

Research Findings:
Studies have shown that thiophene-based materials exhibit improved charge transport properties when integrated into electronic devices, indicating that 2-(5-ethyl-3-(thiophen-3-y)-1H-pyrazol-1-yl)acetaldehyde could play a significant role in enhancing device performance.

Synthesis and Chemical Properties

The synthesis of 2-(5-ethyl-3-(thiophen-3-y)-1H-pyrazol-1-yl)acetaldehyde typically involves multi-step organic reactions that capitalize on its unique structural features. Key methods include:

Synthesis MethodDescription
Transition-metal catalysisUtilizes metal catalysts to facilitate bond formation between reactants.
Photoredox reactionsEmploys light to drive chemical transformations effectively.
One-pot multicomponent processesAllows for simultaneous reaction of multiple components to form the desired product efficiently.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this section compares the compound with structurally or functionally related molecules.

Structural Analogs in Pyrazole-Thiophene Systems

  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b from Molecules 2012): Structural Differences: Unlike the target compound, these analogs feature amino and hydroxy substituents on the pyrazole ring and lack the acetaldehyde group. Synthesis: Prepared via cyclocondensation of malononitrile or ethyl cyanoacetate with sulfur and triethylamine, highlighting divergent synthetic pathways compared to the target compound’s likely aldol-like reactions . Bioactivity: Such derivatives are often investigated for antimicrobial or antitumor activity, whereas the acetaldehyde group in the target compound may enhance electrophilicity for covalent binding or crosslinking .

Aldehyde-Containing Pheromone Analogs

  • (Z/E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (DMCHA): Functional Similarity: Both compounds share an α,β-unsaturated aldehyde motif, critical in pheromone signaling (e.g., in beetles like Anthonomus grandis). Structural Contrast: DMCHA lacks the pyrazole-thiophene system, relying on a cyclohexylidene group for volatility and receptor specificity. The thiophene in the target compound may reduce volatility but improve stability or π-π stacking in solid-state applications .

Pyrazole-Based Kinase Inhibitors

  • TRK Kinase Inhibitors (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine):
    • Structural Overlap : Both compounds incorporate pyrazole and aromatic heterocycles (thiophene vs. pyrimidine).
    • Key Differences : The kinase inhibitor includes a pyrazolo-pyrimidine scaffold and fluorine substituents, enhancing binding affinity and metabolic stability. The acetaldehyde group in the target compound may instead serve as a reactive handle for prodrug strategies or bioconjugation .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Key Functional Groups Potential Applications
Target Compound ~248.3 ~2.1 Pyrazole, thiophene, aldehyde Drug discovery, agrochemicals
5-Amino-3-hydroxy-1H-pyrazol-1-yl-7a ~276.3 ~1.8 Pyrazole, nitrile, thiophene Antimicrobial agents
(Z)-DMCHA ~154.2 ~3.0 Cyclohexylidene, aldehyde Insect pheromones
TRK Kinase Inhibitor (Patent Example) ~434.4 ~2.5 Pyrazolo-pyrimidine, fluorine Cancer therapeutics

*LogP values estimated via fragment-based methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-(5-ethyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde

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